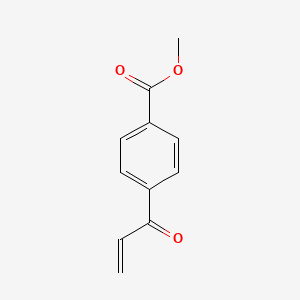

Methyl 4-acryloyl-benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-prop-2-enoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVDNYRRLOHNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Acryloyl Benzoate and Its Analogues

Esterification Routes for Methyl 4-acryloyl-benzoate Preparation

Esterification stands as a primary method for the synthesis of this compound, involving the reaction of a carboxylic acid and an alcohol. This can be achieved through several approaches.

Direct Esterification Approaches to this compound

Direct esterification, often referred to as Fischer esterification, is a fundamental method for producing esters. This acid-catalyzed reaction typically involves treating a carboxylic acid with an excess of alcohol. commonorganicchemistry.comlibretexts.org For simple alcohols like methanol (B129727) or ethanol, which can also serve as the solvent, this method is particularly effective for primary and secondary alcohols, though less so for tertiary alcohols and phenols. commonorganicchemistry.com The process is reversible and driven to completion by using an excess of one reactant or by removing the water formed during the reaction. libretexts.org For instance, the Fischer esterification of vanillic acid with methanol at reflux for 18 hours, using concentrated sulfuric acid as a catalyst, can yield the corresponding methyl ester in excellent yields (95%). acs.org

However, traditional Fischer esterification can be slow and require harsh conditions. To address this, alternative catalysts and conditions have been explored. For example, iron oxide nanoparticles supported on mesoporous materials have been used as an efficient and recoverable catalyst for the esterification of various carboxylic acids. researchgate.net Another approach involves the use of thionyl chloride (SOCl2) with methanol, which generates anhydrous HCl in situ to catalyze the esterification. commonorganicchemistry.com

Acryloyl Chloride Reactivity in Benzoate (B1203000) Functionalization

A highly effective method for synthesizing esters, particularly from phenols or alcohols that are sensitive to acidic conditions, involves the use of acryloyl chloride. researchgate.netgoogle.com This method is advantageous as it is often carried out under milder conditions and can lead to high yields. google.com The reaction involves the acylation of a hydroxyl group with acryloyl chloride, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. jst.go.jpresearchgate.net

For example, 4-benzyloxycarbonylphenyl acrylate (B77674) was successfully prepared by reacting benzyl-4-hydroxy benzoate with acryloyl chloride in the presence of triethylamine. researchgate.net Similarly, a process for producing acrylic esters on an industrial scale involves reacting a carboxyl group-containing hydroxy compound with acryloyl chloride in specific solvents like N,N-Dimethyl acetamide (B32628) (DMAc) or N-Methyl-pyrrolidon (NMP), in the absence of a base and at controlled temperatures. google.com This highlights the versatility of acryloyl chloride in functionalizing benzoate structures. The reactivity of acryloyl chloride is high, but it is also a hazardous material, requiring careful handling in a well-ventilated fume hood. stanford.edu

Alternative Esterification Strategies

Beyond direct esterification and the use of acyl chlorides, several other strategies exist for ester formation. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a good option for acid-sensitive substrates and is commonly used for creating t-butyl esters. commonorganicchemistry.com

Another method involves the alkylation of carboxylic acids with reagents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me2SO4) to produce methyl esters. commonorganicchemistry.com Enzymatic methods, using lipases, also present a greener alternative for esterification under mild conditions, although their effectiveness can be substrate-dependent. acs.orgbioline.org.br For instance, lipase-catalyzed esterification of phenolic acids has been reported, but the efficiency can be influenced by the structure of the acid. bioline.org.br

Advanced Synthetic Pathways for Functionalized Acryloyl-benzoate Monomers

The synthesis of more complex and functionalized acryloyl-benzoate monomers often requires more advanced synthetic techniques that go beyond simple esterification.

Nucleophilic Addition Reactions in Acryloyl-benzoate Synthesis

Nucleophilic addition reactions are fundamental in organic chemistry for forming new carbon-carbon bonds. libretexts.org In the context of synthesizing acryloyl-benzoate derivatives, these reactions can be employed to introduce the acryloyl moiety or to build upon a pre-existing benzoate structure. A key example is the reaction of organometallic reagents, like Grignard reagents, with aldehydes or ketones. youtube.comorganicmystery.com This can be used to create a secondary alcohol which can then be further reacted. For instance, a Grignard reagent can react with an aldehyde to form an alcohol, which could then potentially be esterified with acryloyl chloride. youtube.com

Another important nucleophilic addition is the Michael-type conjugate addition. This reaction is particularly useful for modifying polymers that already contain acryloyl groups. For example, biodegradable copolymers with acryloyl functional groups can be modified by the Michael addition of thiol-containing molecules, leading to materials with diverse functionalities. acs.org

Condensation Reactions for Acryloyl-benzoate Derivatives

Condensation reactions are processes where two molecules combine to form a larger molecule, with the simultaneous elimination of a smaller molecule like water. libretexts.org These reactions are crucial for synthesizing a variety of organic compounds. A pertinent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. This reaction involves the condensation of an acetophenone (B1666503) derivative with an aldehyde. For instance, methyl (E)-4-(3-(4-bromophenyl)acryloyl)benzoate has been synthesized via a boric acid-catalyzed condensation of methyl 4-acetylbenzoate with 4-bromobenzaldehyde (B125591) under solvent-free microwave conditions, achieving a 62% yield. mdpi.com

These condensation reactions provide a powerful tool for creating complex acryloyl-benzoate derivatives with specific electronic and structural properties, which are valuable for applications in materials science.

Multi-step Synthesis of Complex Acryloyl-benzoate Structures

The synthesis of complex acryloyl-benzoate derivatives often necessitates multi-step reaction sequences. These approaches allow for the introduction of diverse functional groups and the construction of intricate molecular architectures. solubilityofthings.com A common strategy involves the initial synthesis of a substituted benzoic acid or benzoate precursor, which is then functionalized with the acryloyl group in a subsequent step.

For instance, the synthesis of methyl 4-((E)-3-((z)phenyl)acryloyl)-2-methylbenzoate derivatives begins with the preparation of methyl 4-acetyl-2-methylbenzoate. This is achieved by the esterification of 4-acetyl-2-methylbenzoic acid with methanol in the presence of concentrated sulfuric acid. rjpbcs.com The resulting chalcone (B49325) derivatives are then synthesized through the condensation of methyl 4-acetyl-2-methylbenzoate with various aryl aldehydes. rjpbcs.com

Another example is the synthesis of N-ethylacrylamide-2-(4-formylbenzamide) (M1), which starts from 4-formylbenzoic acid. The initial step involves the protection of the formyl group via acetal (B89532) formation with trimethylorthoformate to yield methyl-4-(dimethoxymethyl)benzoate. This is followed by monoacylation of ethylenediamine (B42938) and subsequent introduction of the acrylate moiety using acryloyl chloride. jst.go.jp

The synthesis of more elaborate structures, such as those used in liquid crystal polymers, may involve several sequential reactions to build the desired molecular framework before the final acrylation step. researchgate.netresearchgate.net These multi-step syntheses offer precise control over the final structure of the acryloyl-benzoate derivative. solubilityofthings.com

Purification and Isolation Techniques for High-Purity this compound Monomer

Achieving high purity of the this compound monomer is crucial for its subsequent polymerization and material applications. Common purification methods include column chromatography, recrystallization, and washing with alkaline solutions.

Column chromatography using silica (B1680970) gel is a frequently employed technique. For example, after synthesis, a crude product can be passed through a silica gel column with a suitable eluent, such as diethyl ether, to separate the desired monomer from byproducts and unreacted starting materials. rsc.org The purity of the collected fractions can be monitored by techniques like thin-layer chromatography.

For some monomers, a simple filtration through a basic alumina (B75360) short column can significantly improve purity by removing acidic impurities. rsc.org

Alkali washes are effective for removing polymerization inhibitors like hydroquinone. researchgate.net The crude monomer is washed with an alkaline solution, which oxidizes the inhibitor into a water-soluble salt that can be separated in the aqueous phase. researchgate.net

Recrystallization is another powerful purification method. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals of the monomer. This technique is particularly effective for removing soluble impurities.

The table below summarizes common purification techniques and their applications.

| Purification Technique | Application |

| Column Chromatography | Separation of the monomer from byproducts and starting materials. rsc.org |

| Basic Alumina Filtration | Removal of acidic impurities. rsc.org |

| Alkali Washes | Removal of polymerization inhibitors like hydroquinone. researchgate.net |

| Recrystallization | Removal of soluble impurities to obtain high-purity crystals. |

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of this compound and its analogues often relies on efficient catalytic systems to promote the desired chemical transformations. Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful tools for forming the acryloyl group. numberanalytics.comrug.nlorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. numberanalytics.com For the synthesis of acrylate esters, this typically involves reacting an aryl halide with an acrylate ester in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. rug.nl For instance, palladium acetate (B1210297) combined with a phosphine (B1218219) ligand like tri-ortho-tolylphosphine has been shown to be effective. rug.nl

Solid acid catalysts, such as those based on zirconium, are also being explored for the esterification step in benzoate synthesis as a more environmentally friendly alternative to traditional mineral acids like sulfuric acid. mdpi.comresearchgate.net These solid acids are often recoverable and reusable. mdpi.com

The Grignard reaction provides another synthetic route. mnstate.eduslideshare.netbyjus.com This involves the reaction of an organomagnesium reagent (Grignard reagent) with a suitable electrophile. For example, the synthesis of triphenylmethanol (B194598) can be achieved by reacting phenylmagnesium bromide with methyl benzoate. slideshare.net While not a direct synthesis of the acryloyl group, Grignard reagents can be used to construct the core aromatic structure prior to the introduction of the acrylate functionality. masterorganicchemistry.com

The table below details various catalytic systems and their roles in the synthesis of this compound and related compounds.

| Catalytic System | Reaction Type | Role of Catalyst |

| Palladium(II) acetate / Tri-ortho-tolylphosphine | Heck Reaction | Catalyzes the cross-coupling of an aryl halide with an acrylate. rug.nl |

| Zirconium-based solid acids | Esterification | Promotes the formation of the methyl benzoate ester from the corresponding carboxylic acid. mdpi.comresearchgate.net |

| Magnesium | Grignard Reaction | Facilitates the formation of the organomagnesium reagent. mnstate.edubyjus.com |

Polymerization Mechanisms and Kinetics of Methyl 4 Acryloyl Benzoate Systems

Homopolymerization of Methyl 4-acryloyl-benzoate

Homopolymerization refers to the process where molecules of a single monomer, in this case, this compound, link together to form a polymer. The primary method for polymerizing vinyl monomers like this is free-radical polymerization.

Free Radical Homopolymerization Kinetics and Reaction Pathways

The free-radical polymerization of this compound proceeds through the well-established elementary steps of initiation, propagation, and termination.

Reaction Pathways:

Initiation: The process begins with the decomposition of an initiator molecule (e.g., a peroxide or an azo compound) to generate primary free radicals (I → 2R•). These radicals then react with a monomer molecule to create an active monomer radical, which is the start of the polymer chain. This is the rate-determining step of the initiation phase.

Propagation: The newly formed monomer radical adds successively to other monomer molecules, rapidly increasing the chain length. This step is characterized by the propagation rate constant, k_p. A key assumption in polymerization kinetics is that the reactivity of the growing radical chain is independent of its length.

Termination: The growth of a polymer chain ceases when two radical chains react with each other. This can occur through two primary mechanisms:

Combination (or Coupling): Two growing chains join to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains—one with a saturated end and another with an unsaturated end.

R_p = k_p [M] (f k_d [I] / k_t)^(1/2)

Where:

k_p is the rate constant for propagation.

k_d is the rate constant for initiator decomposition.

k_t is the rate constant for termination.

f is the initiator efficiency, representing the fraction of primary radicals that successfully initiate a polymer chain.

Typically, the reaction order is 1 with respect to the monomer concentration and 0.5 with respect to the initiator concentration. Deviations from this can occur due to factors like primary radical termination or gel effects at high conversions.

Influence of Initiator Systems on this compound Homopolymerization Efficacy

The choice of initiator system is critical as it affects the rate of polymerization, the final monomer conversion, and the molecular weight of the resulting polymer.

Commonly used initiators for free-radical polymerization are thermal initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The rate of decomposition of these initiators is temperature-dependent.

Redox initiator systems, such as a combination of an oxidizing agent (e.g., benzoyl peroxide) and a reducing agent (e.g., a tertiary amine like N,N-dimethylaniline), can initiate polymerization at much lower temperatures than thermal initiators alone.

The efficacy of an initiator system is determined by several factors:

Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization and a lower average molecular weight, as more chains are initiated and terminated.

Temperature: Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate.

Initiator Efficiency (f): Not all radicals generated from the initiator start a polymer chain due to side reactions or cage effects. The efficiency varies with the initiator and solvent used.

Type of Initiator: Different initiators have different decomposition kinetics and efficiencies. For instance, the use of various photoinitiators can lead to significantly different polymerization rates and final monomer conversions. The choice between systems like camphorquinone/amine pairs and phosphine (B1218219) oxides can have a substantial impact on polymerization efficacy.

The table below illustrates how different concentrations of an initiator (benzoyl peroxide, BPO) can affect polymerization kinetics, based on studies of similar methacrylate (B99206) systems.

| BPO Concentration (wt.%) | Relative Polymerization Rate | Time to Max Rate (s) | Final Monomer Conversion (%) |

| 0.05 | Low | >1200 | ~74 |

| 0.1 | Moderate | ~1000 | ~80 |

| 0.3 | High | ~600 | >95 |

| 0.5 | Very High | <600 | ~90 |

| 0.7 | Very High | <600 | ~85 |

This table is representative of typical trends observed in methacrylate polymerization and is for illustrative purposes.

Copolymerization of this compound with Diverse Co-monomers

Copolymerization involves polymerizing two or more different types of monomers. This technique is used to tailor the properties of the final polymer material.

Determination and Analysis of Monomer Reactivity Ratios in this compound Copolymerization

Monomer reactivity ratios, r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture.

If r₁ > 1, the growing chain ending in monomer 1 prefers to add another monomer 1.

If r₁ < 1, it prefers to add monomer 2.

If r₁ = r₂ = 1, the copolymer composition is the same as the monomer feed, leading to a random copolymer.

If r₁ and r₂ are both less than 1, an alternating copolymer tends to form.

If r₁r₂ = 1, this is known as ideal copolymerization.

These ratios are typically determined experimentally by carrying out polymerizations at low conversion with varying initial monomer feed ratios and then analyzing the composition of the resulting copolymer. Linearization methods like Fineman-Ross and Kelen-Tüdös, or non-linear methods, are then used to calculate the reactivity ratios from this data.

For the copolymerization of an acrylate (B77674) monomer (M₁) like this compound with a vinyl monomer (M₂), the reactivity ratios would need to be experimentally determined. For example, in the copolymerization of methyl acrylate (MA, M₁) with vinyl acetate (B1210297) (VAc, M₂), the reactivity ratios have been found to be r_MA ≈ 6.1 and r_VAc ≈ 0.01. This indicates that a growing chain ending in a methyl acrylate radical strongly prefers to add another methyl acrylate monomer, while a chain ending in a vinyl acetate radical also prefers to add a methyl acrylate monomer.

Impact of Co-monomer Structure on Polymer Architecture and Composition

The chemical structure of the co-monomer has a profound impact on the final polymer's properties and architecture.

Composition: The copolymer composition is directly governed by the monomer feed ratio and the monomer reactivity ratios. If one monomer is much more reactive than the other, it will be consumed more quickly, leading to a composition drift as the reaction progresses.

Architecture and Properties:

Hydrophilicity/Hydrophobicity: Copolymerizing this compound with a hydrophilic co-monomer (e.g., hydroxyethyl (B10761427) acrylate or acrylic acid) would increase the water-solubility and modify the thermal properties of the resulting polymer.

Steric Hindrance: A bulky co-monomer can affect the stereochemistry and reduce the rate of polymerization.

Glass Transition Temperature (T_g): The T_g of a copolymer can be tuned by selecting co-monomers with different T_g values for their respective homopolymers. The properties of the final material can be predicted and controlled by the choice and ratio of the co-monomers.

Synthesis of Statistical and Gradient Copolymers Involving this compound

Statistical Copolymers: Statistical copolymers have a random distribution of monomer units along the polymer chain. They are typically synthesized in a one-pot batch polymerization. For the monomer pair to form a truly random copolymer (where the composition of the polymer is the same as the feed), the reactivity ratios should both be equal to one. When the product of the reactivity ratios is close to one (ideal copolymerization), the resulting polymer will also have a statistical distribution that reflects the feed ratio.

Gradient Copolymers: Gradient copolymers feature a gradual change in composition along the polymer chain. These materials can exhibit unique properties, such as a broad glass transition temperature. The synthesis of gradient copolymers requires controlled polymerization techniques to ensure that all polymer chains grow uniformly.

Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed. The gradient is typically achieved in a semi-batch reactor by continuously feeding one of the monomers into the reaction mixture containing the other monomer, thereby systematically changing the monomer feed ratio over the course of the polymerization.

Controlled/Living Polymerization of this compound

Controlled/living polymerization techniques are powerful methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.comwikipedia.org These methods rely on establishing a dynamic equilibrium between active propagating species and dormant species, which constitute the vast majority of polymer chains at any given moment. sigmaaldrich.comcmu.edu This minimizes irreversible termination reactions that are common in conventional free-radical polymerization. researchgate.net The main controlled radical polymerization (CRP) techniques include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). researchgate.netresearchgate.net

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled radical polymerization method based on a reversible homolytic cleavage of a carbon-halogen bond, catalyzed by a transition metal complex. cmu.edu The process involves a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). researchgate.net This equilibrium is mediated by a catalyst system typically composed of a transition metal salt, such as copper(I) bromide (CuBr), and a ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). researchgate.net

The general mechanism involves the activation of a dormant species (an alkyl halide initiator, R-X) by the transition metal complex in its lower oxidation state (e.g., Cu(I)) to generate a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)). This radical then propagates by adding to monomer units. The deactivation step involves the reaction of the propagating radical with the higher oxidation state metal complex to reform the dormant species and the lower oxidation state metal complex. cmu.edu The success of ATRP lies in keeping the concentration of active radicals low to suppress termination reactions. cmu.edu

While specific studies on the ATRP of this compound are not extensively detailed, the polymerization of similar acrylate and methacrylate monomers is well-established. For instance, the ATRP of methyl methacrylate (MMA) has been successfully conducted using various initiators and catalyst systems, demonstrating linear increases in molecular weight with monomer conversion and producing polymers with low polydispersity indices (PDI < 1.3). researchgate.net

Table 1: Key Components of a Typical ATRP System

| Component | Function | Example |

|---|---|---|

| Monomer | The building block of the polymer chain. | This compound, Methyl methacrylate (MMA) researchgate.net |

| Initiator | An alkyl halide that provides the initial radical and determines the number of growing chains. | Ethyl α-bromoisobutyrate, 9-anthracenemethyl-2-bromoisobutyrate researchgate.net |

| Catalyst | A transition metal salt that mediates the atom transfer process. | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) researchgate.net |

| Ligand | Complexes with the metal salt to solubilize it and adjust its reactivity. | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) researchgate.net |

| Solvent | Dissolves the reaction components. | Toluene, Anisole researchgate.net |

This table illustrates the general components used in ATRP, based on systems for similar monomers like methyl methacrylate.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique known for its compatibility with a vast range of monomers and reaction conditions. sigmaaldrich.comwikipedia.org The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org The mechanism involves a series of addition-fragmentation equilibria where the RAFT agent reversibly deactivates propagating radicals, maintaining the "living" character of the polymerization. sigmaaldrich.com

The process begins with a standard radical initiator generating propagating chains. These chains add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical (the 'R' group from the initial RAFT agent) that can initiate new polymer chains, and leaving the propagating chain attached to the thiocarbonylthio group, forming a dormant polymeric RAFT agent. researchgate.net This new macro-CTA can then be activated by another radical, perpetuating the cycle. This rapid exchange ensures that all chains have an equal probability of growth, leading to polymers with low polydispersity. sigmaaldrich.com

RAFT polymerization has been successfully applied to acrylate and methacrylate monomers. For example, the polymerization of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a methacrylate, was achieved with low polydispersity (Mw/Mn < 1.2) using 4-cyanopentanoic acid dithiobenzoate (CTP) as the RAFT agent and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator in methanol (B129727). rsc.org Such systems provide a blueprint for the controlled polymerization of other functional acrylates like this compound.

Table 2: Common Classes of RAFT Agents for Acrylate and Styrene (B11656) Polymerization

| RAFT Agent Class | General Structure (Z-C(=S)S-R) | Typical Monomers |

|---|---|---|

| Dithiobenzoates | Aryl-C(=S)S-R | Acrylates, Styrenes researchgate.net |

| Trithiocarbonates | Alkyl/Aryl-S-C(=S)S-R | Acrylates, Acrylamides, Methacrylates db-thueringen.de |

| Dithiocarbamates | R₂N-C(=S)S-R | Acrylates, Acrylamides, Vinyl Esters wikipedia.org |

| Xanthates | RO-C(=S)S-R | Acrylates, Vinyl Esters wikipedia.org |

This table summarizes major classes of RAFT agents and the types of monomers they are typically used to control.

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly trap propagating polymer chains. mdpi.com This process establishes an equilibrium between active propagating radicals and dormant alkoxyamine species at the chain end. icp.ac.ru The key to NMP is the reversible homolytic cleavage of the C–ON bond of the alkoxyamine at elevated temperatures (typically >100°C). icp.ac.ru

The polymerization can be initiated in two ways: either by using a bifunctional system comprising a conventional radical initiator and a free nitroxide (like 2,2,6,6-tetramethylpiperidine-1-oxyl, TEMPO), or by using a unimolecular initiator, which is a pre-formed alkoxyamine. google.com The latter approach often provides better control over the polymerization. icp.ac.ru NMP has been successfully used for the polymerization of styrenes and acrylates. icp.ac.ru While its application to methacrylates was initially challenging, newer nitroxides and approaches, such as photo-induced NMP, have enabled the controlled polymerization of monomers like methyl methacrylate (MMA) and methacrylic acid (MAA), yielding polymers with narrow molecular weight distributions. scirp.org The polymerization of acrylamide (B121943) has also been demonstrated in aqueous solutions using NMP. researchgate.net

Given its success with various acrylate and methacrylate monomers, NMP represents a viable strategy for the controlled polymerization of this compound, although specific reports are scarce.

Table 3: Examples of Nitroxides Used in NMP

| Nitroxide Name | Abbreviation | Structure |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | A stable, five-membered ring nitroxide widely used for styrene polymerization. scirp.org |

| N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide | SG1 | An acyclic nitroxide effective for a broader range of monomers, including acrylates and acrylamides. researchgate.net |

This table presents common nitroxide mediators and their typical applications in NMP.

The advent of controlled radical polymerization has revolutionized the synthesis of complex polymer architectures like block and graft copolymers. researchgate.netscribd.com

Block Copolymers are linear polymers composed of two or more distinct polymer segments (blocks) joined end-to-end. A primary method for their synthesis via CRP is sequential monomer addition. researchgate.net In this process, a first monomer (A) is polymerized under living conditions. Once this monomer is consumed, a second monomer (B) is added to the reaction. The "living" polymer chains from the first block (poly-A) then act as macroinitiators to start the polymerization of monomer B, resulting in a diblock copolymer (poly-A-b-poly-B). researchgate.netscribd.com This can be extended to create triblock or multiblock copolymers. A polymer of this compound could serve as the first block, which is then chain-extended with a different monomer to create novel block copolymers.

Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. Common synthesis strategies include "grafting-from," "grafting-to," and "grafting-through". mdpi.com The "grafting-from" approach is particularly well-suited to CRP techniques. mdpi.com In this method, a polymer backbone is first synthesized or modified to contain multiple initiator sites. These macroinitiators are then used to initiate the polymerization of a second monomer, causing the graft chains to grow from the backbone. mdpi.com For example, this compound could be polymerized from a backbone containing multiple ATRP or RAFT initiator sites to create a well-defined graft copolymer. google.com

Nitroxide-Mediated Polymerization (NMP) for this compound

Photopolymerization and UV-Curing of this compound Formulations

Photopolymerization is a process where light energy, typically in the ultraviolet (UV) range, is used to initiate a rapid polymerization reaction, converting a liquid monomer and oligomer formulation into a solid polymer network. core.ac.uk This technology, often called UV-curing, is widely used for coatings, inks, and adhesives due to its high speed, low energy consumption, and solvent-free formulations. core.ac.uk Acrylate-based monomers, like this compound, are frequently used in these systems due to their high reactivity. The process relies on a photoinitiator that absorbs light and generates reactive species—either free radicals or cations—that initiate polymerization. core.ac.uk

The efficiency of a photopolymerization process is critically dependent on the photoinitiator system. nih.gov Photoinitiators are classified based on their mechanism for generating radicals.

Type I Photoinitiators (Cleavage): These molecules undergo homolytic bond cleavage upon light absorption to directly form one or more radical species. researchgate.net Examples include benzoin (B196080) ethers, benzyl (B1604629) ketals, and acylphosphine oxides. researchgate.net Acylphosphine oxides, such as phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO), are particularly efficient for visible light curing and for pigmented systems due to their high quantum yields and photobleaching properties. nih.govresearchgate.net

Type II Photoinitiators (H-abstraction): These systems consist of two components: a sensitizer (B1316253) (e.g., a benzophenone (B1666685) or thioxanthone) and a co-initiator or synergist (e.g., a tertiary amine). google.com Upon irradiation, the sensitizer is excited and then abstracts a hydrogen atom from the co-initiator, generating the initiating radicals. google.com A classic example is the combination of benzophenone and an aminobenzoate like ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB). nih.govgoogle.com

The choice of photoinitiator significantly impacts the polymerization kinetics. Studies on methacrylate monomers have shown that different photoinitiator systems lead to varying polymerization rates and final conversion degrees. nih.gov

Table 4: Research Findings on the Efficiency of Different Photoinitiator Systems on Methacrylate Polymerization

| Photoinitiator System | Abbreviation | Type | Max. Polymerization Rate (RPMAX) (%/s) | Final Degree of Conversion (DC) (%) |

|---|---|---|---|---|

| dl-camphoroquinone / ethyl 4-dimethylaminobenzoate | CQ/EDMAB | Type II | 1.2 ± 0.1 | 55.4 ± 0.9 |

| phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide | BAPO | Type I | 5.2 ± 0.3 | 82.5 ± 0.5 |

| 2,2-dimethoxyphenoxy acetophenone (B1666503) | DMPA | Type I | 4.3 ± 0.2 | 78.1 ± 1.1 |

Data adapted from a study on HEMA-based resin systems, showing the comparative efficiency of various photoinitiators. nih.gov The rates and conversions are representative for a specific monomer system and irradiation conditions (300 mW/cm², 320–500 nm).

A typical UV-curable formulation includes an oligomer for core properties, monomers as reactive diluents to control viscosity and crosslink density, and a photoinitiator. iaea.org

Table 5: Example of a Generic UV-Curing Formulation

| Component | Function | Parts by Weight |

|---|---|---|

| Epoxy Acrylate Oligomer | Provides hardness, chemical resistance. | 50 |

| Tripropyleneglycol diacrylate (TPGDA) | Reactive diluent, improves flexibility. | 25 |

| Trimethylolpropane triacrylate (TMPTA) | Reactive diluent, increases crosslink density and hardness. | 20 |

This table is based on a representative formulation for UV-curing coatings and illustrates the typical components and their ratios. iaea.org

Kinetic Investigations of UV-Induced Polymerization of this compound

The UV-induced polymerization of acrylate monomers, such as this compound, is a rapid free-radical chain reaction. The kinetics of this process are commonly investigated using techniques like photo-differential scanning calorimetry (Photo-DSC), which measures the heat flow during the exothermic polymerization reaction under UV irradiation. mdpi.comresearchgate.net This allows for the determination of key kinetic parameters, including the rate of polymerization (Rp), the degree of conversion (α), and the total enthalpy of reaction (ΔHtotal). acs.orgnih.gov

For most acrylate systems, the polymerization process exhibits autocatalytic behavior. acs.orgresearchgate.net Initially, the reaction rate is relatively slow due to the presence of inhibitors like dissolved oxygen. researchgate.net As the reaction proceeds, the rate accelerates rapidly, a phenomenon attributed to the "gel effect" or autoacceleration, where the increasing viscosity of the medium restricts the mobility of growing polymer chains, reducing the rate of termination reactions. spiedigitallibrary.org Eventually, the reaction slows down as the monomer is consumed and the system vitrifies, limiting the diffusion of remaining reactants. spiedigitallibrary.org

The rate of conversion (dα/dt) is directly proportional to the heat flow (dH/dt) measured by Photo-DSC. acs.org The degree of conversion can be calculated by integrating the heat flow over time and dividing by the theoretical enthalpy for the complete conversion of the acrylate double bonds (for acrylates, a typical value is ΔH = 78.0 kJ/mol). nih.gov Studies on various acrylate monomers show that final conversions can range from 40% to nearly 100%, depending on the monomer's structure, functionality, and the reaction conditions. researchgate.net For example, investigations into the photopolymerization of acrylated epoxidized soybean oil (AESO) found the reaction to be second-order with autocatalytic behavior. acs.orgnih.gov

| Acrylate System | Photoinitiator (wt%) | UV Intensity (mW/cm²) | Maximum Polymerization Rate (Rp,max) | Final Conversion (α) | Source |

|---|---|---|---|---|---|

| Urethane-dimethacrylate (UrDMA) | TPOL (1.0) | 10 | 5.25 x 10-2 s-1 (at 5°C) | 63.8% (at 5°C) | nih.gov |

| Urethane-dimethacrylate (UrDMA) | TPOL (1.0) | 10 | 8.42 x 10-2 s-1 (at 85°C) | 92.2% (at 85°C) | nih.gov |

| 1,6-Hexamethylene diacrylate (HDDA) | Photoinitiator 1173 | 40 | ~0.3 s-1 | ~75% | mdpi.com |

| Acrylated Epoxidized Soybean Oil (AESO) | HCPK (3.0) | 20 | Not Specified | ~55% | nih.gov |

Influence of Light Intensity and Wavelength on Curing Characteristics and Polymer Network Formation

Light Intensity: The rate of initiation is directly related to the light intensity (irradiance), typically measured in mW/cm². A higher light intensity generates a greater concentration of free radicals from the photoinitiator per unit time. mdpi.com This leads to several effects:

Higher Final Conversion: By generating radicals more quickly, higher light intensities can more effectively overcome the inhibitory effects of oxygen, particularly in thin films. capes.gov.br This often leads to a higher final degree of conversion for a given exposure time. For example, in the curing of 1,6-Hexamethylene diacrylate (HDDA), increasing the UV intensity from 5 to 40 mW/cm² leads to a higher curing degree and a faster curing speed. mdpi.com

Shorter Kinetic Chains: While the rate increases, higher initiator concentrations (resulting from high intensity) can lead to shorter kinetic chain lengths, meaning that more polymer chains are formed, but each is, on average, shorter. acs.org

Wavelength: The effectiveness of the UV light is highly dependent on its wavelength. The chosen wavelength must overlap with the absorption spectrum of the photoinitiator to efficiently generate radicals. acs.org

Photoinitiator Matching: Type I photoinitiators (e.g., acylphosphine oxides, hydroxyalkylphenones) and Type II photoinitiators (e.g., benzophenone) have distinct absorption spectra. nih.govacs.org For instance, acylphosphine oxides absorb effectively in the 350-380 nm range, making them suitable for LEDs emitting in that region, while others are more efficient in the short-wave UV range. nih.gov

Curing Depth: The wavelength also affects the depth of cure. Longer wavelengths penetrate deeper into the resin, which is crucial for curing thicker or pigmented samples. Shorter wavelengths are absorbed more strongly at the surface, which can lead to incomplete curing in the bulk of the material. vot.pl

Wavelength-Dependent Reactivity: Some photoinitiators exhibit complex, wavelength-dependent reactivity. Studies on certain oxime esters have shown that irradiation at longer wavelengths (e.g., >405 nm), where their absorption is weak, can paradoxically lead to higher acrylate conversion compared to irradiation at their peak absorption wavelengths. acs.org

| Monomer | Light Dose (mJ/cm²) | Light Intensity (mW/cm²) | Final Conversion (%) | Source |

|---|---|---|---|---|

| 2-Ethylhexyl acrylate | 75 | 0.9 | 40 ± 2 | capes.gov.br |

| 2-Ethylhexyl acrylate | 75 | 7.2 | 59 ± 3 | capes.gov.br |

| Hexanediol diacrylate | 300 | 3.7 | ~90 | capes.gov.br |

| Hexanediol diacrylate | 300 | 29.4 | ~95 | capes.gov.br |

Emulsion and Dispersion Polymerization Techniques for this compound

To produce poly(this compound) in the form of discrete particles, heterogeneous polymerization techniques such as emulsion and dispersion polymerization are employed. These methods are advantageous for controlling particle size, managing reaction heat, and producing stable, low-viscosity polymer colloids.

Emulsion Polymerization: This is a free-radical polymerization process carried out in an aqueous medium. academicjournals.org The system typically consists of the monomer (this compound), water, a water-soluble initiator (e.g., potassium persulfate), and a surfactant (emulsifier). The monomer, which has low water solubility, is dispersed as droplets stabilized by the surfactant. The majority of polymerization occurs within monomer-swollen surfactant micelles that have been entered by radicals generated in the aqueous phase. unh.edu This compartmentalization allows for both a high rate of polymerization and the production of high molecular weight polymer simultaneously. academicjournals.org The resulting product is a stable colloidal dispersion of polymer particles in water, often called a latex. tandfonline.com The inclusion of functional monomers, such as those with carboxylic acid or hydroxyl groups, can enhance the colloidal stability of the latex particles. tandfonline.comacs.org

Dispersion Polymerization: This technique is used to produce monodisperse polymer particles in the micrometer range. researchgate.net In a typical dispersion polymerization, the monomer, initiator, and a polymeric stabilizer (steric stabilizer) are all dissolved in a reaction medium. The key feature is that while the monomer is soluble in the medium, the resulting polymer is not. As polymerization proceeds, the growing polymer chains precipitate from the solution and aggregate to form nuclei. These nuclei are then stabilized by the adsorption of the polymeric stabilizer, preventing coagulation and allowing them to grow into uniform particles by capturing more oligomers and monomer from the solution. researchgate.net For an aromatic monomer like this compound, a suitable solvent system might be an alcohol/water mixture or an organic solvent in which the monomer is soluble but the corresponding polymer is not.

Heterogeneous Polymerization for Poly(this compound) Particles

Heterogeneous polymerization is the cornerstone for creating discrete polymer particles of poly(this compound). The defining characteristic of these methods is the existence of more than one phase during the reaction.

In emulsion polymerization , the reaction is compartmentalized into a vast number of microscopic loci (the polymer particles), separate from the larger monomer droplets. tandfonline.com The continuous phase is typically water. The particle nucleation mechanism can be complex, involving entry into micelles, homogeneous nucleation in the aqueous phase, or nucleation within monomer droplets (miniemulsion). The final particle size and number are heavily influenced by the type and concentration of the surfactant and initiator. tandfonline.com

In dispersion polymerization , particle formation is driven by the insolubility of the polymer in the continuous phase. The process begins as a homogeneous solution polymerization. Once the growing polymer chains reach a critical length, they become insoluble and precipitate. These primary particles are colloidally stabilized by an amphipathic polymer stabilizer, which prevents macroscopic precipitation and controls particle growth. researchgate.net This method is particularly well-suited for producing particles with a narrow size distribution. A variation, seeded dispersion polymerization, can be used to create core-shell structures by introducing pre-formed polymer particles (seeds) into the reaction.

Synthesis of Poly(this compound) Microspheres and Nanospheres

The synthesis of poly(this compound) in the form of precisely sized microspheres (1-1000 µm) or nanospheres (<1 µm) can be achieved by carefully controlling the parameters of emulsion or dispersion polymerization.

Emulsion polymerization is a common method for producing polymer nanospheres. To synthesize poly(this compound) nanospheres, one would disperse the monomer in water with a surfactant like sodium dodecyl sulfate (B86663) (SDS) and a water-soluble initiator. The final particle size is strongly dependent on the surfactant and initiator concentrations; higher surfactant concentrations generally lead to a larger number of smaller particles. academicjournals.org Mini-emulsion polymerization, where the monomer droplets themselves are nano-sized and act as the primary polymerization loci, is another powerful technique for creating nanospheres with specific compositions. researchgate.net

Dispersion polymerization is the preferred method for generating monodisperse microspheres. To create poly(this compound) microspheres, the monomer would be polymerized in a solvent (e.g., ethanol, ethanol/water mixtures) using a soluble initiator (e.g., AIBN) and a steric stabilizer like polyvinylpyrrolidone (B124986) (PVP) or poly(acrylic acid). researchgate.net The final particle size can be tuned by adjusting parameters such as the concentrations of monomer, initiator, and stabilizer, as well as the solvent composition and reaction temperature. For instance, in the dispersion polymerization of other acrylates, decreasing the molecular weight of the stabilizer has been shown to decrease the final particle size. researchgate.net

| Polymerization Method | Monomer System | Variable Parameter | Effect on Particle Size | Source |

|---|---|---|---|---|

| Emulsion Polymerization | Butyl Acrylate | Increasing SLS Surfactant Conc. | Decreases final particle size | tandfonline.com |

| Dispersion Polymerization | Butyl Acrylate | Decreasing PAA Stabilizer MW | Decreases final particle size | researchgate.net |

| Dispersion Polymerization | Styrene | Increasing Stabilizer Conc. | Decreases final particle size | researchgate.net |

| In Situ Polymerization | Aromatic Urethane Acrylate | Change Monomer Composition | Variable (affects wall properties) | mdpi.com |

Characterization Methodologies for Poly Methyl 4 Acryloyl Benzoate and Derived Materials

Spectroscopic Elucidation of Poly(Methyl 4-acryloyl-benzoate) Structure

Spectroscopic methods are fundamental in confirming the successful polymerization and determining the detailed chemical structure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Poly(this compound). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the polymer chain, respectively. mdpi.comiupac.org

In the ¹H NMR spectrum of polymers like Poly(this compound), the signals corresponding to the aromatic protons of the benzoate (B1203000) group are typically observed in the downfield region, generally between 7.0 and 8.5 ppm. mdpi.comrsc.org The protons of the methyl ester group usually appear as a sharp singlet around 3.9 ppm. rsc.orgchemicalbook.com The protons on the polymer backbone, specifically the methine (CH) and methylene (B1212753) (CH₂) groups, exhibit broad signals in the aliphatic region, typically between 1.5 and 3.0 ppm, due to the complexities of stereochemical configurations (tacticity) within the polymer chain. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon of the ester group is highly deshielded and appears at approximately 165-167 ppm. rsc.orgrsc.org The aromatic carbons show signals in the 128-135 ppm range. rsc.org The carbon of the methyl ester group is found around 52 ppm. rsc.org The backbone methylene and methine carbons resonate in the aliphatic region, typically between 30 and 55 ppm. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals, especially for complex polymer structures. iupac.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to confirm the connectivity between different functional groups within the polymer repeat unit. iupac.org These techniques are instrumental in studying the tacticity (stereochemistry) of the polymer chain, which significantly influences its physical properties. mdpi.comiupac.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) and related structures. Data is compiled from analogous structures and typical chemical shift ranges.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₄) | 7.0 - 8.5 (m) | 128 - 135 |

| Polymer Backbone (CH, CH₂) | 1.5 - 3.0 (br m) | 30 - 55 |

| Methyl Ester (COOCH₃) | ~3.9 (s) | ~52 |

| Carbonyl (C=O) | - | 165 - 167 |

m = multiplet, br m = broad multiplet, s = singlet

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in Poly(this compound). redalyc.org The FTIR spectrum provides a molecular fingerprint of the polymer.

Key absorption bands confirm the structure of Poly(this compound). A strong, sharp absorption peak is observed in the region of 1720-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. spectroscopyonline.com The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, typically appearing in the 1600-1450 cm⁻¹ region. redalyc.org The C-O stretching vibrations of the ester linkage are identified by strong bands in the 1300-1100 cm⁻¹ range. spectroscopyonline.com Additionally, the C-H stretching vibrations of the aromatic and aliphatic parts of the polymer are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. spectroscopyonline.com The disappearance of the characteristic C=C double bond absorption of the acryloyl monomer (around 1630 cm⁻¹) is a key indicator of successful polymerization. uobaghdad.edu.iq

Table 2: Key FTIR Absorption Bands for Poly(this compound).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (Polymer Backbone) |

| 1730-1720 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the chromophoric systems of Poly(this compound). up.ac.zasemanticscholar.org The primary chromophore in this polymer is the benzoate group.

The UV-Vis spectrum of Poly(this compound) in a suitable solvent, such as tetrahydrofuran (B95107) or chloroform, typically shows strong absorption bands in the ultraviolet region. rsc.orgresearchgate.net These absorptions are attributed to the π → π* electronic transitions of the aromatic ring and the n → π* transitions of the carbonyl group in the ester functionality. researchgate.net The exact position of the absorption maximum (λ_max) can be influenced by the solvent and the polymer's conformation. For similar aromatic esters, absorption maxima are often observed around 240 nm and 280 nm. up.ac.za UV-Vis spectroscopy can also be used to monitor the polymerization process by observing the decrease in the absorbance of the monomer's vinyl group, which is in conjugation with the carbonyl group.

Raman spectroscopy provides complementary information to FTIR, offering a vibrational fingerprint of the polymer. uni-salzburg.at It is particularly sensitive to non-polar bonds and symmetric vibrations. For Poly(this compound), key Raman signals include the C=O stretching vibration around 1730 cm⁻¹ and the aromatic ring breathing modes. uni-salzburg.atrsc.org Specifically, the peak around 812 cm⁻¹ can be associated with the ν(C–O–C) stretching mode, which is sensitive to the polymer's glass transition. rsc.org Raman spectroscopy is a valuable tool for studying the molecular structure and conformation of polymeric systems. uni-salzburg.atresearchgate.net

Table 3: Characteristic Raman Shifts for Poly(Methyl Methacrylate) - A Related Polymer.

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1730 | ν(C=O) |

| ~1452 | δa(C–H) of α-CH₃ |

| ~812 | ν(C–O–C) |

| ~600 | ν(C–COO), ν(C–C–O) |

Data from a study on Poly(methyl methacrylate) (PMMA) provides insight into expected shifts for similar acrylate-based polymers. uni-salzburg.at

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the polymer film. mdpi.comscivisionpub.com For Poly(this compound), the XPS survey spectrum would confirm the presence of carbon and oxygen. casaxps.com High-resolution scans of the C 1s and O 1s regions provide detailed information about the chemical bonding. casaxps.comchalmers.se

The C 1s spectrum can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms: C-C/C-H bonds in the polymer backbone and aromatic ring, C-O bonds of the ester group, and the O-C=O carbonyl carbon. casaxps.com Similarly, the O 1s spectrum can be resolved into components representing the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O). casaxps.com XPS is particularly useful for analyzing the surface chemistry of modified polymers or composites derived from Poly(this compound). researchgate.net

Table 4: Expected Binding Energies from XPS for Polymers with Similar Functional Groups.

| Element | Orbital | Functional Group | Approximate Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Carbon | C 1s | C-O | ~286.5 |

| Carbon | C 1s | O-C=O | ~289.0 |

| Oxygen | O 1s | C=O | ~532.0 |

| Oxygen | O 1s | C-O | ~533.5 |

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Raman Spectroscopy for Vibrational Fingerprinting of Polymeric Systems

Chromatographic Analysis of Poly(this compound) Macromolecules

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of Poly(this compound).

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method used for this purpose. rsc.org In GPC, the polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). sigmaaldrich.comsigmaaldrich.com The choice of eluent (e.g., tetrahydrofuran) and calibration standards (e.g., polystyrene or poly(methyl methacrylate) standards) is crucial for obtaining accurate results. rsc.org GPC is a vital tool for quality control and for understanding how polymerization conditions affect the final macromolecular properties of Poly(this compound). mdpi.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. polymersolutions.com This method separates molecules based on their size in solution. polymersolutions.com For Poly(this compound), GPC/SEC analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which is the ratio of Mw to Mn. sigmaaldrich.com

The process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and passing it through a column packed with porous gel. polymersource.ca Larger molecules elute faster, while smaller molecules penetrate the pores and have a longer retention time. polymersolutions.com Detectors, such as refractive index (RI) and multi-angle light scattering (MALS) detectors, are used to measure the polymer concentration and determine the absolute molecular weight distribution without the need for column calibration with standards. polymersolutions.comwyatt.com The dispersity (Đ), or PDI, gives an indication of the breadth of the molecular weight distribution. sigmaaldrich.com Narrowly dispersed polymers have a PDI close to 1.0. bgb-info.com

Below is a table showcasing typical data obtained from GPC/SEC analysis of polymers.

| Parameter | Description | Typical Value Range |

| Mn ( g/mol ) | Number-average molecular weight | 1,000 - 1,000,000+ |

| Mw ( g/mol ) | Weight-average molecular weight | 1,000 - 1,000,000+ |

| PDI (Mw/Mn) | Polydispersity Index | 1.0 - 5.0+ |

This table provides a general representation of data obtainable from GPC/SEC analysis and is not specific to Poly(this compound).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer End-Group and Repeat Unit Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the detailed structural characterization of polymers. bruker.com Unlike GPC/SEC which provides average molecular weights, MALDI-TOF MS can resolve individual polymer chains (oligomers), providing absolute molecular weights. bruker.comwaters.com This high resolution allows for the precise determination of the mass of the repeating monomer unit and the identification of polymer end-groups. sigmaaldrich.combruker.com

In a MALDI-TOF MS experiment, the polymer sample is mixed with a matrix compound and a cationization agent. nist.gov A laser pulse desorbs and ionizes the mixture, and the time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. nist.gov This technique is particularly valuable for confirming the success of polymerization reactions and any subsequent modifications by verifying the expected end-group structures. sigmaaldrich.comcnr.it

The following table illustrates the type of information that can be obtained from MALDI-TOF MS analysis.

| Feature | Information Gained |

| Peak Spacing | Mass of the repeating monomer unit |

| Mass of Individual Peaks | Absolute molecular weight of each oligomer |

| Series of Peaks | Identification of polymer end-groups and their combinations |

This table is a generalized representation of MALDI-TOF MS data and its interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Purity and Residual Monomer Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for assessing the purity of the this compound monomer and for quantifying any unreacted monomer remaining in the final polymer. researchgate.netpolymersolutions.com The presence of residual monomers can be a concern in various applications. chromatographyonline.com

The GC-MS technique separates volatile compounds in a sample using a gas chromatograph and then identifies them based on their mass-to-charge ratio using a mass spectrometer. chromatographyonline.com For residual monomer analysis, the polymer sample may be dissolved in a suitable solvent and the extract analyzed. polymersolutions.com Alternatively, headspace GC-MS can be used, where the volatile monomers are sampled from the space above the polymer sample. polymersolutions.com The method's high sensitivity and specificity make it ideal for detecting and quantifying trace amounts of residual monomers. polymersolutions.comchrom-china.com

A typical GC-MS analysis for residual monomers would yield data that can be summarized as follows:

| Compound | Retention Time (min) | Quantification (mg/kg or ppm) |

| This compound | Compound-specific | Varies based on polymerization conditions |

This table represents the type of data generated from a GC-MS analysis for residual monomers.

Thermal Analysis Techniques Applied to Poly(this compound)

Thermal analysis techniques are critical for understanding the behavior of Poly(this compound) at different temperatures, which dictates its processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Enthalpy

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com For Poly(this compound), DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.neteag.com The Tg is a critical parameter as it indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. rsc.org

DSC can also be used to measure the enthalpy of polymerization, which is the heat released during the polymerization reaction. unesp.br This is achieved by analyzing the exothermic peak associated with the polymerization of residual monomers in a sample. unesp.br The degree of conversion of the monomer to polymer can be calculated from this data. unesp.br

The following table summarizes the thermal properties of a polymer that can be determined by DSC.

| Thermal Property | Description |

| Glass Transition Temperature (Tg) | Temperature at which the amorphous regions of a polymer transition from a glassy to a rubbery state. |

| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts. |

| Crystallization Temperature (Tc) | Temperature at which a polymer crystallizes upon cooling from the melt. |

| Enthalpy of Polymerization (ΔHp) | Heat evolved during the polymerization reaction. |

This table provides a general overview of the parameters obtained from DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu It is used to evaluate the thermal stability of Poly(this compound) and to determine its degradation profile. researchgate.netekb.eg The TGA thermogram plots the percentage of weight loss against temperature. unca.edu

From the TGA curve, the onset temperature of decomposition can be determined, which provides an indication of the material's thermal stability. tainstruments.com The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal the different stages of decomposition. researchgate.net This information is crucial for defining the upper temperature limit for processing and application of the polymer. tainstruments.com

A summary of data obtained from TGA is presented in the table below.

| Parameter | Description |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant thermal degradation begins. |

| Temperature at Maximum Decomposition Rate (T_max) | The temperature at which the rate of weight loss is highest, obtained from the DTG curve. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. |

This table is a general representation of data derived from TGA.

Morphological and Structural Investigations of Poly(this compound) Materials

The morphology and structural organization of Poly(this compound) at the micro- and nanoscale significantly influence its macroscopic properties. Various techniques can be employed to investigate these features. For instance, electron microscopy techniques like Transmission Electron Microscopy (TEM) can reveal the internal structure and dispersion of any components within a polymer matrix. nih.gov Atomic Force Microscopy (AFM) can be used to observe the surface topography and phase-separated morphologies in block copolymers. acs.org The crystalline structure of the polymer can be influenced by factors such as the incorporation of comonomers, which can affect the crystallization habit. acs.org

Structural investigations can also involve studying the miscibility and compatibility of Poly(this compound) in blends or composites, which can be probed by techniques like DSC and Scanning Electron Microscopy (SEM). researchgate.net These analyses help in understanding how the addition of other components affects the final material's microstructure and properties. researchgate.netcnr.it

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and microstructure of polymeric materials. nanoscience.com By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal detailed information about the surface features. nanoscience.comsurfacesciencewestern.com For materials like Poly(this compound), SEM can be used to observe the surface morphology, including roughness and the presence of any micro-sized features or islands. researchgate.net The technique is invaluable for understanding how processing conditions and composition affect the surface structure of the polymer. nih.gov

| Feature | Description |

| Principle | A focused electron beam scans the sample surface, and detectors collect the resulting signals (secondary electrons, backscattered electrons, X-rays) to form an image. nanoscience.com |

| Information Obtained | Surface topography, composition, and morphology at the micro- and nanoscale. nanoscience.comresearchgate.net |

| Application to Polymers | Characterization of surface roughness, phase separation in polymer blends, and visualization of microstructures. researchgate.net |

Transmission Electron Microscopy (TEM) for Internal Morphology and Nanostructure

Unlike SEM, which primarily probes the surface, Transmission Electron Microscopy (TEM) provides detailed information about the internal morphology and nanostructure of a material. thermofisher.com This is achieved by passing a beam of electrons through an ultra-thin specimen. thermofisher.com For semi-crystalline polymers, TEM can reveal the arrangement of crystalline lamellae and amorphous regions. kpi.ua The high magnification and resolution of TEM make it an essential technique for studying the internal structure of Poly(this compound) at the nanoscale, including the morphology of polymer blends and the dispersion of any incorporated nanoparticles. thermofisher.comsigmaaldrich.com

| Feature | Description |

| Principle | A beam of electrons is transmitted through an ultra-thin specimen, and the resulting image provides information about the internal structure. thermofisher.com |

| Information Obtained | Internal morphology, crystal structure, and stress state information. thermofisher.com |

| Sample Requirement | Samples must be very thin, typically less than 150 nm, to allow electron transmission. thermofisher.com |

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of providing three-dimensional surface topography at the nanoscale. covalentmetrology.comnist.gov It works by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. nist.gov AFM is particularly useful for quantifying surface roughness with high precision. covalentmetrology.comsciopen.com For Poly(this compound), AFM can be employed to measure surface roughness parameters, which can be correlated with material performance. nist.gov Studies on similar polymers have shown that AFM can reveal differences in surface roughness that are not detectable by other methods like profilometry. nih.gov

| Parameter | Description | Typical Values for Polymers |

| Root Mean Square (RMS) Roughness | The standard deviation of the surface height profile from the mean line. | Can range from a few nanometers to over 100 nm depending on the polymer and processing. covalentmetrology.comnist.gov |

| Imaging Modes | Tapping mode, contact mode, and non-contact mode, each providing different types of surface information. covalentmetrology.com | Tapping mode is common for soft polymer samples to minimize surface damage. covalentmetrology.com |

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. anton-paar.com By analyzing the diffraction pattern of X-rays scattered by a material, information about its atomic and molecular arrangement can be obtained. numberanalytics.com For polymers like Poly(this compound), XRD can determine the degree of crystallinity, identify different crystalline phases, and measure crystallite size. numberanalytics.commdpi.com The presence of broad halos in the diffraction pattern indicates amorphous regions, while sharp peaks correspond to crystalline domains. mdpi.comijmer.com For instance, studies on Poly(methyl methacrylate) (PMMA) have used XRD to confirm its amorphous nature. ijmer.com

| Feature | Description |

| Principle | Based on the constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law. anton-paar.com |

| Information Obtained | Crystal structure, phase composition, degree of crystallinity, and crystallite size. numberanalytics.commdpi.com |

| Application to Polymers | Distinguishes between amorphous and crystalline regions and characterizes the crystalline structure. ijmer.comresearchgate.net |

Nitrogen Adsorption/Desorption Isotherms for Porosity and Surface Area Analysis

Nitrogen adsorption/desorption isotherms are used to determine the specific surface area and pore size distribution of porous materials. 3p-instruments.com The amount of nitrogen gas adsorbed onto the material's surface at a constant temperature (typically 77 K) is measured at varying pressures. chemrxiv.org The shape of the resulting isotherm provides qualitative information about the pore structure, while quantitative analysis using models like the Brunauer-Emmett-Teller (BET) theory yields the surface area. chemrxiv.orgnih.gov For porous derivatives of Poly(this compound), this technique is crucial for characterizing their porous network, which is important for applications such as adsorption and catalysis. nih.gov

| Isotherm Type | Pore Structure Indication |

| Type I | Microporous materials (pore widths < 2 nm). 3p-instruments.com |

| Type II | Non-porous or macroporous materials. 3p-instruments.comresearchgate.net |

| Type IV | Mesoporous materials (pore widths between 2 and 50 nm), often with a hysteresis loop. 3p-instruments.com |

Macromolecular Architecture Characterization of Poly(this compound)

Branching Density and Distribution Analysis

The presence of branches in a polymer chain can have a profound impact on its physical properties, such as viscosity, thermal behavior, and mechanical strength. The degree of branching (DB) is a key parameter used to quantify the extent of branching in a polymer. For hyperbranched polymers, the DB can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The Mark-Houwink-Sakurada coefficient, obtained from size-exclusion chromatography (SEC) with multiple detectors, can also provide insights into the molecular architecture, where a lower value typically indicates a more branched structure. google.com Characterizing the branching density and distribution in Poly(this compound) is essential for tailoring its properties for specific applications. researchgate.netresearchgate.net

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for the calculation of the degree of branching. acs.org |

| Size-Exclusion Chromatography (SEC) | Determines molecular weight and molecular weight distribution. When coupled with a viscometer, it can provide the Mark-Houwink-Sakurada coefficient, which relates to branching. google.com |

Advanced Polymeric Materials and Architectures Based on Methyl 4 Acryloyl Benzoate

Stimuli-Responsive Poly(Methyl 4-acryloyl-benzoate) Systems

Stimuli-responsive polymers, often termed "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external environmental triggers. nih.gov This behavior is highly desirable for applications requiring dynamic and controllable material performance.

Design Principles for Tailored Responsiveness to External Stimuli (e.g., pH, temperature, light, redox)

The design of stimuli-responsive polymers based on this compound hinges on the incorporation of specific functional groups that are sensitive to external cues. rsc.orgmdpi.com By strategically copolymerizing this compound with other monomers, polymers with tailored responsiveness can be achieved.

pH-Responsiveness: To impart pH sensitivity, monomers containing acidic or basic moieties are copolymerized with this compound. mdpi.com These groups can accept or release protons depending on the surrounding pH, leading to changes in polymer conformation and properties. mdpi.com For instance, the incorporation of monomers with amine groups can lead to polymers that swell or dissolve in acidic conditions. rsc.org The synthesis of diblock copolymers like poly(sodium2-(acrylamido)-2-methylpropanesulfonate)-block-poly(sodium11-(acrylamido)undecanoate) (PAMPS–PAaU) via RAFT polymerization has demonstrated pH-induced micelle formation. mdpi.com

Temperature-Responsiveness: Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). rsc.orgaston.ac.uk For poly(this compound) systems, thermoresponsiveness can be introduced by copolymerization with monomers like N-isopropylacrylamide (NIPAM). rsc.org The balance between the hydrophobicity of the this compound unit and the thermoresponsive comonomer allows for fine-tuning of the transition temperature. rsc.org

Light-Responsiveness: Light-responsive polymers often incorporate photochromic molecules that undergo reversible isomerization upon light irradiation. mdpi.comsemanticscholar.org Groups like azobenzene (B91143) or spiropyran can be integrated into the polymer structure. rsc.org The cis-trans isomerization of azobenzene, for example, can induce significant changes in the polymer's polarity and conformation, leading to macroscopic responses. rsc.orgsemanticscholar.org

Redox-Responsiveness: Redox sensitivity can be achieved by incorporating moieties that can be oxidized or reduced. Diselenide bonds, for instance, can be introduced into the polymer backbone, and their reversible cleavage and reformation in response to redox stimuli can trigger changes in the material's properties. researchgate.net

A summary of stimuli-responsive design principles is provided in the table below.

| Stimulus | Design Principle | Example Monomers/Moieties | Resulting Behavior |

| pH | Incorporation of ionizable acidic or basic groups. mdpi.com | Acrylamides with carboxylic acid or amine groups. mdpi.com | Swelling/collapse, dissolution/precipitation, changes in surface charge. mdpi.com |

| Temperature | Copolymerization with monomers exhibiting LCST or UCST behavior. rsc.org | N-isopropylacrylamide (NIPAM), oligo(ethylene glycol) methacrylates. rsc.org | Reversible phase transition, gelation, changes in solubility. rsc.org |